molecular formula C13H19N5 B14025225 N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity

N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity

Cat. No.: B14025225
M. Wt: 245.32 g/mol
InChI Key: XRIARWQZLGCQDM-ONGXEEELSA-N
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Description

N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a piperidine ring and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the construction of the pyrrolopyrimidine core. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL
  • N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-ETHYLAMINE

Uniqueness

N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m0/s1

InChI Key

XRIARWQZLGCQDM-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Origin of Product

United States

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